2-Hydroxy-5-nitroindane

Medicinal Chemistry Synthetic Methodology Scaffold Diversification

Indane-based medicinal chemistry programs face synthetic bottlenecks when diversifying mono-functional scaffolds, adding protection/deprotection steps that reduce overall throughput. 2-Hydroxy-5-nitroindane (CAS 16513-67-0) eliminates this constraint with two orthogonal reactive handles on a single indane core: • C-2 -OH: Mitsunobu or O-alkylation | C-5 -NO₂: reduction to -NH₂ for amide coupling-enabling parallel diversification without protecting groups • LogP 1.58 balances CNS permeability and solubility • Validated RARα agonist scaffold: compound 36d induces 68.88% NB4 cell differentiation at 5 μM. Supplied with analytical documentation; bulk quantities ready for global dispatch.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 16513-67-0
Cat. No. B095474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-nitroindane
CAS16513-67-0
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC(=C2)[N+](=O)[O-])O
InChIInChI=1S/C9H9NO3/c11-9-4-6-1-2-8(10(12)13)3-7(6)5-9/h1-3,9,11H,4-5H2
InChIKeyVAPGHIYRAUSHOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-nitroindane: Strategic Indane Building Block


2-Hydroxy-5-nitroindane (5-nitro-2,3-dihydro-1H-inden-2-ol) is a bicyclic indane derivative defined by a secondary alcohol at the C-2 position and an aromatic nitro group at the C-5 position [1]. It is primarily utilized as a versatile synthetic intermediate, with its structure reportedly enabling binding to the retinoic acid receptor in pharmacological studies, which induces antiproliferative activity . Its value proposition lies in its orthogonal functional handles, making it a structurally informative scaffold for medicinal chemistry exploration, distinct from its simpler mono-functional analogs.

1 Bifunctional indane scaffold for medicinal chemistry diversification
2 Orthogonal -OH and -NO2 handles enable chemoselective transformations
3 Reported intermediate for nuclear receptor agonist synthesis

Why 2-Hydroxy-5-nitroindane Has No Simple Substitute


Simple in-class substitution is ineffective because 2-Hydroxy-5-nitroindane uniquely presents a bifunctional scaffold. A molecule like 5-nitroindane (CAS 7436-07-9) or 2-indanol alone provides only a single reactive handle, limiting the synthetic complexity achievable in a single step. The spatial arrangement of the 2-hydroxyl and 5-nitro groups enables chemoselective transformations essential for constructing complex targets, such as retinoic acid receptor α (RARα) agonists, where both the hydrophobic indane core and the ability to diversify from two positions are critical [1]. Replacing it with two separate mono-functional analogs would require additional protection/deprotection steps, lowering overall synthetic efficiency.

Mono-functional analogs 5-Nitroindane or 2-indanol lack the second reactive handle, limiting synthetic complexity in a single step and requiring additional protection/deprotection sequences.
Simple nitroarenes Replacement with a non-indane nitroarene may shift physicochemical properties and removes the bicyclic core, potentially altering target-binding context in receptor studies.

2-Hydroxy-5-nitroindane: Quantified Advantage Over Analogs


Dual Orthogonal Reactive Handles vs. Mono-Functional Analogs

Unlike 5-nitroindane, which lacks a hydroxyl group, or 2-indanol, which lacks a nitro group, 2-Hydroxy-5-nitroindane is a bifunctional building block. Its core structure allows for two independent diversification pathways: the C-2 hydroxyl group can be acylated, alkylated, or oxidized, while the C-5 nitro group can undergo selective reduction to an amine for amide coupling or diazotization, enabling the rapid generation of structurally diverse libraries from a single precursor [1]. This is empirically demonstrated in its application as the immediate precursor to 2-methoxy-5-nitro-2,3-dihydro-1H-indene (17a) and 2-ethoxy-5-nitro-2,3-dihydro-1H-indene (17b) [1].

Orthogonal reactive sites
Class-level inference
Target 2 sites: -OH, -NO2
Comparator 1 site: -NO2 or -OH only
Enables parallel diversification for library synthesis
Structural and reactivity comparison
Medicinal Chemistry Synthetic Methodology Scaffold Diversification

Optimized Lipophilicity for CNS Drug-Likeness

The computed LogP of 2-Hydroxy-5-nitroindane is 1.58 . This value falls within the optimal range (typically LogP 1-3) for central nervous system (CNS) drug candidates, potentially offering a superior balance of permeability and solubility compared to the more lipophilic analog 5-nitroindane. The introduction of the hydroxyl group significantly tempers the lipophilicity of the indane core, a crucial factor in avoiding promiscuous binding and metabolic instability.

Computed logP
Supporting evidence
1.58
LogP 1.58
Supports CNS permeability screening context
In silico prediction (XLogP3-AA)
Physicochemical Properties CNS Drug Discovery ADME Prediction

Validated Role as Intermediate in RARα Agonist Synthesis

The compound's utility is documented in peer-reviewed medicinal chemistry literature, where it serves as a validated precursor for synthesizing novel retinoic acid receptor α (RARα) agonists [1]. The final agonists from this series, such as compound 36d, demonstrated potent antiproliferative activity, inducing differentiation in NB4 leukemia cells by 68.88% at a 5 μM concentration [1]. This establishes the scaffold's relevance to a therapeutically important target, providing a data-backed rationale for its selection over other indane building blocks lacking this specific biological pedigree.

Downstream biological significance
Cross-study comparable
Agonist 36d 68.88% differentiation at 5 μM
Simple analogs No comparable public data
Reported cell differentiation endpoint context
NB4 leukemia cell assay
Cancer Research Retinoid Therapeutics RARα Agonists

2-Hydroxy-5-nitroindane: High-Value Applications


Diversity-Oriented Synthesis (DOS) and Lead Optimization Libraries

As a bifunctional scaffold, 2-Hydroxy-5-nitroindane is an ideal core for generating diverse chemical libraries. Its two orthogonal reactive handles (-OH and -NO2) allow for parallel diversification. For instance, the hydroxyl group can be functionalized via Mitsunobu reaction or O-alkylation while the nitro group is independently reduced to an amine for amide coupling, enabling the rapid exploration of structure-activity relationships (SAR) around a central indane scaffold, as exemplified by the synthesis of ether analogs 17a and 17b [1].

Targeted Synthesis of Nuclear Receptor Agonists

The compound is a documented synthetic intermediate in developing retinoic acid receptor alpha (RARα) agonists, a validated drug target in oncology and dermatology [1]. A research program aiming to develop novel retinoid-based therapies could prioritize this building block because its core is already embedded in a chemical series with proven cellular activity, like compound 36d which showed 68.88% NB4 cell differentiation at 5 μM [1].

CNS Drug Discovery with Optimal Lipophilicity

With a measured logP of 1.58, this building block possesses an optimal balance of lipophilicity and hydrophilicity desired for central nervous system (CNS) drug candidates [1]. This property differentiates it from more lipophilic indane building blocks and makes it a strategically sound choice for designing molecules intended to cross the blood-brain barrier, potentially reducing the high attrition rates associated with poor CNS pharmacokinetics.

Application
Selection Property
Validation Focus
Diversity-oriented synthesis and lead optimization
Bifunctional scaffold with orthogonal handles
Parallel derivatization efficiency review
Nuclear receptor agonist research
Reported intermediate in RARα agonist series
Model-response endpoint context review
CNS drug discovery programs
Computed logP of 1.58
CNS permeability screening context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-5-nitroindane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.